molecular formula C15H24BNO3 B572918 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1357397-80-8

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B572918
CAS No.: 1357397-80-8
M. Wt: 277.171
InChI Key: XJZKUZSIUOACPV-UHFFFAOYSA-N
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Description

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative, widely employed in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in medicinal chemistry and materials science . Key properties include:

  • Molecular Formula: C₁₅H₂₄BNO₃
  • Molecular Weight: 277.17 g/mol
  • CAS Number: 1357397-80-8
  • Structure: Features a pyridine core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position and an isobutoxy substituent at the 2-position .

Properties

IUPAC Name

2-(2-methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-11(2)10-18-13-12(8-7-9-17-13)16-19-14(3,4)15(5,6)20-16/h7-9,11H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZKUZSIUOACPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855770
Record name 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357397-80-8
Record name 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Etherification and Borylation

The most common approach involves introducing the isobutoxy group prior to boron incorporation. A representative pathway begins with 3-bromo-2-hydroxypyridine:

  • Etherification : Treatment with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields 2-isobutoxy-3-bromopyridine.

  • Miyaura Borylation : The brominated intermediate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in THF at 80–100°C.

Key Reaction Parameters :

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% Pd<5%: Incomplete reaction
Temperature80–100°C<80°C: Slow kinetics
SolventTHF or 1,4-dioxanePolar aprotic preferred
Reaction Time12–24 hShorter times risk lower conversion

This method achieves yields of 65–78% but requires stringent anhydrous conditions to prevent boronate hydrolysis.

Alternative Pathways

Direct Coupling of Pre-Functionalized Boronate Esters

An efficient one-pot strategy employs Suzuki-Miyaura coupling between 3-boronate pyridine derivatives and isobutyl ether precursors. For example:

  • Substrate : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 329214-79-1).

  • Coupling Partner : 2-Isobutoxy-3-iodopyridine.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: Cs₂CO₃ (2 equiv.)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 90°C, 8 h.

Yield : 72–85%, with superior regioselectivity compared to stepwise methods.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents highlight flow chemistry for improved scalability:

  • Step 1 : Etherification in a packed-bed reactor with immobilized base (e.g., Amberlyst A26-OH⁻).

  • Step 2 : Borylation in a segmented flow system using Pd/C catalysts, enabling catalyst recycling.

Advantages :

  • 30% reduction in solvent use.

  • 95% catalyst recovery via in-line filtration.

Mechanistic Insights

Etherification Kinetics

The SN2 mechanism dominates isobutoxy group installation, with rate dependence on:

  • Nucleophile Strength : Isobutoxide > tert-butoxide (due to steric effects).

  • Leaving Group : I > Br > Cl (reactivity order).

Side Reactions :

  • Elimination to form pyridone byproducts (mitigated by using K₂CO₃ instead of NaOH).

Borylation Selectivity

Pd-catalyzed borylation proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation with B₂pin₂. Key factors:

  • Ligand Effects : Bulky ligands (e.g., dppf) suppress protodeboronation.

  • Solvent Polarity : THF enhances boronate stability versus EtOAc.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Sequential Etherification-Borylation65–7898–99Moderate1200
Suzuki Coupling72–8597–98High950
Continuous Flow80–8899+Industrial700

Trade-offs : While continuous flow offers cost and efficiency benefits, it requires significant capital investment. Suzuki coupling balances yield and scalability for mid-scale production.

Challenges and Solutions

Boronate Hydrolysis

Moisture sensitivity necessitates:

  • Strict Anhydrous Conditions : Molecular sieves (4Å) in reaction mixtures.

  • Post-Synthesis Stabilization : Co-crystallization with 1,4-diazabicyclo[2.2.2]octane (DABCO) to inhibit hydrolysis during storage.

Byproduct Formation

  • Protodeboronation : Minimized by using PdCl₂(dppf) instead of Pd(OAc)₂.

  • Di-borylation : Controlled by stoichiometric B₂pin₂ (1.1 equiv.).

Emerging Techniques

Photoredox Catalysis

Preliminary studies show visible-light-mediated borylation at room temperature:

  • Catalyst : Ir(ppy)₃ (2 mol%)

  • Additive : DIPEA (1.5 equiv.)

  • Solvent : MeCN, 24 h.

Yield : 55–60%, with potential for greener synthesis but currently limited to lab scale .

Chemical Reactions Analysis

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized pyridine derivatives .

Scientific Research Applications

Borylation Reactions

One of the primary applications of this compound is in borylation reactions. Borylation involves the introduction of boron into organic molecules, which can then be used for further transformations. The compound can serve as a reagent to borylate arenes effectively, facilitating the formation of aryl-boron compounds that are crucial intermediates in various synthetic pathways .

Synthesis of Conjugated Copolymers

The compound is utilized in the synthesis of conjugated copolymers. For instance, it can be employed to prepare intermediates such as 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole. These copolymers are significant in the development of organic electronic materials like organic photovoltaics and light-emitting diodes (OLEDs) .

Suzuki-Miyaura Coupling Reactions

Another notable application is in Suzuki-Miyaura coupling reactions. This reaction is a widely used method for forming carbon-carbon bonds and is essential for synthesizing biaryl compounds. The presence of the boron atom allows for efficient coupling with aryl halides .

Case Studies

Study Application Findings
Study ABorylation of AreneDemonstrated high selectivity and yield in the borylation of various arenes using this compound as a reagent .
Study BSynthesis of Conjugated PolymersSuccessfully synthesized novel conjugated polymers with enhanced electronic properties using this compound .
Study CSuzuki-Miyaura CouplingAchieved efficient carbon-carbon bond formation with minimal side reactions in complex substrates .

Mechanism of Action

The mechanism of action of 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Reactivity in Cross-Coupling Reactions

  • Electron-withdrawing groups (e.g., nitro, chloro) reduce reactivity by deactivating the boronate toward palladium catalysts .
  • Steric Effects :
    • The isobutoxy group in the target compound introduces steric hindrance, which may slow reaction kinetics but improve selectivity by suppressing undesired side reactions .
    • Smaller substituents (e.g., methoxy in , ethoxy in ) enable faster coupling but may reduce regiochemical control.

Solubility and Stability

  • Lipophilicity : Isobutoxy and isopropoxy derivatives exhibit higher logP values compared to methoxy or ethoxy analogs, favoring solubility in organic solvents like THF or toluene .
  • Boronate Stability : All compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group demonstrate stability under inert conditions but are prone to hydrolysis in protic solvents .

Biological Activity

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in research, particularly focusing on its role in drug development and biochemical interactions.

The molecular formula of this compound is C16H23BF3NO3C_{16}H_{23}BF_3NO_3 with a molecular weight of approximately 345.16 g/mol. The compound features a pyridine ring substituted with an isobutoxy group and a dioxaborolane moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Dioxaborolane : The dioxaborolane moiety is synthesized through the reaction of boronic acid derivatives with appropriate alcohols.
  • Pyridine Substitution : The isobutoxy group is introduced to the pyridine ring via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to act as a boronate ester. In biochemical contexts, boronate esters can participate in various reactions including Suzuki-Miyaura cross-coupling reactions which are pivotal in synthesizing complex organic molecules.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Research has shown that derivatives of dioxaborolanes can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines (e.g., breast and prostate cancer) .
StudyCell LineIC50 (µM)Mechanism
1MCF-7 (Breast Cancer)15Induction of apoptosis
2PC-3 (Prostate Cancer)20Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

  • Phosphatase Inhibition : It has been reported that certain derivatives can inhibit phosphatase enzymes involved in cancer progression. The inhibition mechanism involves the binding of the boronate group to the active site of the enzyme .

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on various dioxaborolane derivatives demonstrated that those with bulky substituents exhibited enhanced activity against MCF-7 cells. The study highlighted that structural modifications could lead to improved potency .
  • Case Study on Enzyme Interaction :
    • An investigation into the interaction between dioxaborolane derivatives and specific phosphatases revealed that the presence of the dioxaborolane moiety significantly enhances binding affinity compared to non-boronated analogs .

Q & A

Q. What are the optimal synthetic routes for 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what challenges arise during purification?

  • Methodology : Multi-step synthesis typically involves: (i) Functionalization of the pyridine ring via nucleophilic substitution to introduce the isobutoxy group. (ii) Boronation using pinacol boronic ester precursors under inert conditions (e.g., argon atmosphere) to avoid hydrolysis of the dioxaborolane group .
  • Key Challenges :
  • Moisture sensitivity of the boronate ester necessitates anhydrous solvents (e.g., THF, DMF) and rigorous drying protocols .
  • Column chromatography with silica gel or reverse-phase HPLC is recommended for purification due to polar byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :
  • NMR Spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR to verify substitution patterns and boronate ester integrity. For example, 11B^{11}\text{B} NMR typically shows a peak near 30 ppm for dioxaborolane groups .
  • X-ray Crystallography : Use SHELX or OLEX2 for single-crystal structure determination, particularly to resolve steric effects from the isobutoxy group .

Advanced Research Questions

Q. What strategies optimize cross-coupling reactions involving this compound in complex molecular architectures?

  • Experimental Design :
  • Catalyst Selection : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 for Suzuki-Miyaura coupling, with ligand tuning to mitigate steric hindrance from the isobutoxy group .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aryl halide partners, but avoid prolonged heating to prevent boronate decomposition .
    • Data Table : Reaction Yield vs. Solvent/Catalyst Combinations
SolventCatalystYield (%)
THFPd(PPh3_3)4_462
DMFPd(dppf)Cl2_278
ToluenePd(OAc)2_2/SPhos45
Source: Adapted from

Q. How do researchers address contradictions in reported reactivity of the dioxaborolane group under acidic conditions?

  • Contradiction Analysis :
  • Issue : Some studies report hydrolysis of the dioxaborolane group at pH < 4, while others observe stability in mild acidic media .
  • Resolution : Perform controlled kinetic studies using 11B^{11}\text{B} NMR to monitor boronate degradation. Buffer systems (e.g., acetate, pH 3.5–5.5) can stabilize the compound during reactions .

Q. What computational tools predict the electronic effects of substituents on boronate reactivity?

  • Methodology :
  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and quantify electron-withdrawing/donating effects of the isobutoxy group.
  • Docking Studies : For drug discovery applications, simulate binding interactions with biological targets using AutoDock Vina .

Critical Data Interpretation

Q. How can researchers differentiate between regioisomeric byproducts in Suzuki couplings?

  • Analytical Approach :
  • LC-MS/MS : High-resolution mass spectrometry to identify molecular ions.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals from regioisomers, particularly in crowded aromatic regions .

Q. What are the implications of steric hindrance from the isobutoxy group on reaction kinetics?

  • Kinetic Profiling :
  • Use stopped-flow techniques to measure rate constants for coupling reactions.
  • Compare activation energies (ΔG^\ddagger) via Eyring plots for hindered vs. unhindered analogs .

Safety and Handling

Q. What precautions are critical for handling this compound in aqueous environments?

  • Protocols :
  • Store under argon at –20°C to prevent hydrolysis .
  • Use gloveboxes for weighing and reaction setup to exclude moisture .

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